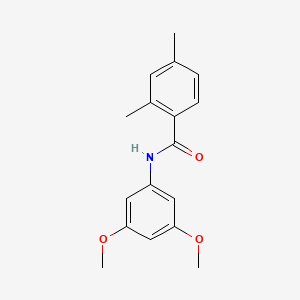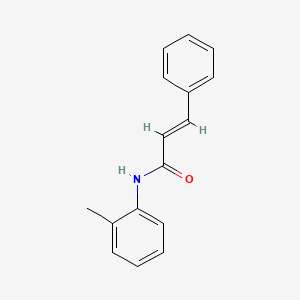
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide (DMB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a benzamide derivative that has been synthesized through various methods.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide may exert its effects through the inhibition of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). HDACs are enzymes that are involved in the regulation of gene expression, while COXs are enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce pain by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for further research. However, one limitation of using N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in animal models. In addition, further research is needed to elucidate the mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide and to identify its molecular targets. This could lead to the development of more specific and effective compounds that target the same pathways as N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide.
合成方法
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide can be synthesized through various methods, including the reaction of 3,5-dimethoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 3,5-dimethoxyaniline with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
科学研究应用
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been found to have potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-16(12(2)7-11)17(19)18-13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLDMOVDRMHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)


![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)
